

Application of Aligeron in high-throughput screening

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Compound of Interest		
Compound Name:	Aligeron	
Cat. No.:	B1666879	Get Quote

Application Note: Aligeron

Application of **Aligeron** in High-Throughput Screening for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction **Aligeron** is a potent, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. This application note provides a detailed protocol for utilizing **Aligeron** as a positive control in high-throughput screening (HTS) campaigns designed to identify novel mTOR inhibitors. The protocols and data presented herein are optimized for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay format, a robust and widely used method in drug discovery.

Quantitative Data Summary

The following table summarizes the performance of **Aligeron** in a 1536-well plate format TR-FRET assay for mTOR kinase activity. The data demonstrates the suitability of **Aligeron** as a control compound for HTS campaigns.



Parameter	Value	Description
IC50	15 nM	The half-maximal inhibitory concentration of Aligeron against mTOR kinase.
Z'-factor	0.85	A measure of the statistical effect size and an indicator of assay quality. A Z'-factor > 0.5 indicates an excellent assay.
Signal to Background (S/B)	12	The ratio of the signal from the uninhibited kinase reaction to the background signal.
Assay Window	10	The fold difference between the positive and negative controls.

Experimental Protocols

- 1. Materials and Reagents
- mTOR Kinase (recombinant)
- LanthaScreen™ Eu-anti-GST Antibody
- TR-FRET mTOR Substrate (e.g., GST-tagged 4E-BP1)
- ATP (Adenosine Triphosphate)
- Aligeron (as a positive control)
- Test compounds (solubilized in DMSO)
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
- Stop Buffer: 20 mM EDTA in Assay Buffer



- 1536-well, low-volume, black assay plates
- Plate reader capable of TR-FRET measurements
- 2. Assay Protocol: TR-FRET for mTOR Kinase

This protocol is optimized for a final assay volume of 5 μ L in a 1536-well plate.

Step 1: Compound Dispensing

- Create a dose-response curve for Aligeron by performing serial dilutions in DMSO. A typical starting concentration is 1 μM.
- Dispense 25 nL of each Aligeron dilution or test compound into the appropriate wells of the 1536-well plate.
- For control wells, dispense 25 nL of DMSO (negative control) or a high concentration of Aligeron (positive control).

Step 2: Kinase and Substrate Addition

- Prepare a 2X mTOR kinase/substrate solution in Assay Buffer. The final concentration of mTOR and substrate should be determined empirically but is typically in the low nanomolar range.
- Dispense 2.5 μL of the kinase/substrate solution to each well of the assay plate.
- Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the kinase.

Step 3: Initiation of Kinase Reaction

- Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Km for ATP for the mTOR kinase.
- Dispense 2.5 μL of the ATP solution to each well to start the kinase reaction.
- Incubate the plate at room temperature for 60 minutes.



Step 4: Reaction Termination and Detection

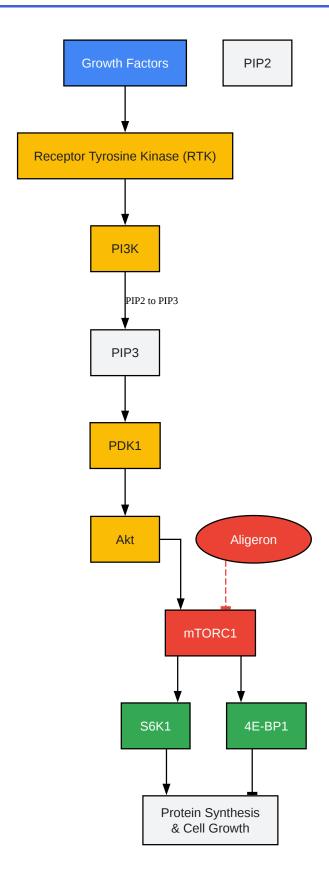
- Prepare a 2X solution of Eu-anti-GST antibody in Stop Buffer.
- Dispense 5 μ L of the antibody solution to each well to stop the reaction.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Step 5: Data Acquisition

- Read the plate on a TR-FRET-compatible plate reader using standard europium settings (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
- 3. Data Analysis
- Normalize the data using the negative (DMSO) and positive (high concentration of Aligeron)
 controls.
- Plot the normalized data against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

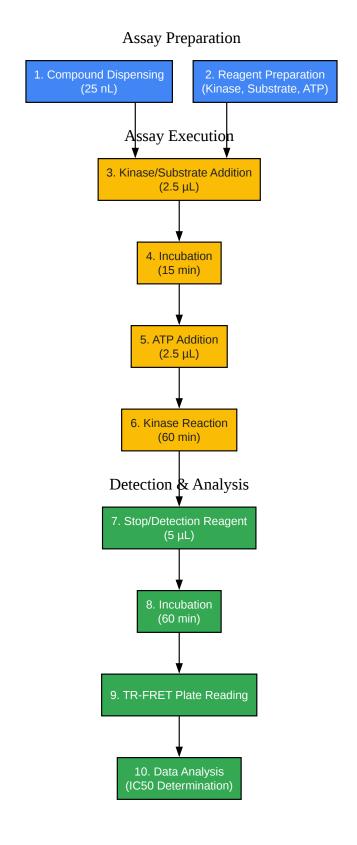




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Caption: The mTOR signaling pathway with the inhibitory action of **Aligeron**.





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Caption: High-throughput screening workflow for mTOR inhibitor identification.







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